Teflic acid

Catalog No.
S1938553
CAS No.
57458-27-2
M.F
F5HOTe
M. Wt
239.6 g/mol
Availability
Inquiry
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Teflic acid

CAS Number

57458-27-2

Product Name

Teflic acid

Molecular Formula

F5HOTe

Molecular Weight

239.6 g/mol

InChI

InChI=1S/F5HOTe/c1-7(2,3,4,5)6/h6H

InChI Key

OAOSLENTGBMCNC-UHFFFAOYSA-N

SMILES

O[Te](F)(F)(F)(F)F

Canonical SMILES

O[Te](F)(F)(F)(F)F

The exact mass of the compound Teflic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Teflic acid (HOTeF5, CAS: 57458-27-2) is a volatile, glass-like solid superacid that serves as the definitive precursor for introducing pentafluoroorthotellurate ('teflate') ligands into advanced chemical systems. In scientific and industrial procurement, it is primarily sourced to synthesize exceptionally strong Lewis superacids and Weakly Coordinating Anions (WCAs). Unlike conventional superacids, teflic acid transfers the bulky, highly electronegative -OTeF5 group, which mimics the electron-withdrawing properties of fluoride but provides superior steric shielding[1]. This unique combination makes it an indispensable reagent for stabilizing highly reactive cations, high-oxidation-state transition metals, and electrophilic catalysts that would otherwise decompose or coordinate with standard counterions.

Substituting teflic acid with common industrial superacids like triflic acid (CF3SO3H) or fluorosulfuric acid (FSO3H) fundamentally compromises the performance of the resulting Lewis acids and WCAs. Triflate anions frequently engage in bidentate binding through their sulfonyl oxygen atoms, which inherently quenches the Lewis acidity of the central metal [1]. In contrast, the teflate group features a pseudo-octahedral TeF5 core and reduced oxygen lone-pair backbonding, strictly enforcing monodentate coordination. Furthermore, standard fluorinated anions lack the oxidative stability of the -OTeF5 group, failing to support highly oxidizing environments or extreme electrophiles such as perfluorinated tritylium ions that require the absolute non-coordinating environment provided by teflate derivatives [2].

Superior Lewis Superacid Generation via High Fluoride Ion Affinity (FIA)

When used as a ligand precursor, teflic acid generates Lewis superacids that significantly outperform standard antimony-based benchmarks. While the traditional benchmark SbF5 exhibits a Fluoride Ion Affinity (FIA) of 496 kJ/mol, teflate derivatives synthesized from HOTeF5, such as B(OTeF5)3 and Al(OTeF5)3, achieve FIA values of 506 kJ/mol and 598 kJ/mol, respectively [1]. This extreme Lewis acidity is inaccessible with standard triflate ligands, which suffer from bidentate binding of the SO3CF3 group to the central atom, inherently quenching their FIA [2].

Evidence DimensionFluoride Ion Affinity (FIA)
Target Compound DataAl(OTeF5)3: 598 kJ/mol; B(OTeF5)3: 506 kJ/mol
Comparator Or BaselineSbF5 (Benchmark): 496 kJ/mol; Triflates: Suffer from bidentate quenching
Quantified DifferenceAl(OTeF5)3 exceeds the SbF5 superacidity threshold by 102 kJ/mol
ConditionsGas-phase isodesmic reaction calculations (anchor molecule Me3SiF)

Procuring teflic acid allows researchers to synthesize non-oxidizing Lewis superacids that are substantially stronger than SbF5, enabling the activation of highly inert bonds.

Prevention of Bidentate Binding for Optimal Weakly Coordinating Anions (WCAs)

Generic substitution of teflic acid with triflic acid (CF3SO3H) fails in the synthesis of optimal Weakly Coordinating Anions (WCAs) because triflate ligands frequently engage in bidentate coordination to the central metal. Teflic acid provides the -OTeF5 group, which features a pseudo-octahedral geometry and reduced lone-pair backbonding from the oxygen atom, enforcing strict monodentate binding [1]. This structural rigidity allows the formation of highly stable, non-coordinating homoleptic anions like[Al(OTeF5)4]-, which are robust enough to stabilize and crystallize extreme electrophiles such as the free perfluorinated trityl cation [C(C6F5)3]+ [2].

Evidence DimensionLigand Coordination Mode and WCA Stability
Target Compound Data-OTeF5 enforces monodentate binding, isolating [C(C6F5)3]+
Comparator Or BaselineTriflate (-OTf): Prone to bidentate binding and coordination to electrophiles
Quantified DifferenceComplete suppression of bidentate binding
ConditionsSynthesis of aluminum-based WCAs and reactive cation isolation

For isolating highly reactive cations, teflic acid is mandatory because its resulting anions strictly refuse to coordinate, unlike commercially common triflates.

High Volatility and Condensability for Precision Vacuum-Line Synthesis

Unlike heavier or liquid superacids that are difficult to dose accurately in air-sensitive workflows, teflic acid (HOTeF5) offers exceptional processability. At ambient conditions, it is a glass-like solid with a melting point of 40 °C and a boiling point of 60 °C, exhibiting a highly convenient vapor pressure of 53 mbar at 0 °C and 147 mbar at 17 °C[1]. This contrasts sharply with triflic acid, which is a liquid boiling at 162 °C. The high volatility of teflic acid allows it to be easily and precisely condensed onto frozen reaction mixtures at -196 °C, ensuring exact stoichiometric control during the synthesis of sensitive teflate-based WCAs [2].

Evidence DimensionVolatility and Condensability (Boiling Point / Vapor Pressure)
Target Compound DataHOTeF5: bp = 60 °C, vapor pressure = 53 mbar at 0 °C
Comparator Or BaselineTriflic Acid (CF3SO3H): bp = 162 °C
Quantified DifferenceBoiling point is 102 °C lower, enabling rapid vacuum condensation
ConditionsStandard ambient to low-temperature vacuum-line handling

The specific thermal properties of teflic acid streamline the manufacturing of moisture-sensitive derivatives by allowing precise, solvent-free gas-phase transfer.

Synthesis of Next-Generation Lewis Superacids

Teflic acid is the optimal precursor for manufacturing homoleptic Lewis superacids such as Al(OTeF5)3 and B(OTeF5)3. Because the teflate ligand prevents bidentate binding and provides extreme electron withdrawal, these resulting Lewis acids exceed the fluoride ion affinity of SbF5, making them ideal for activating highly inert bonds in advanced catalysis [1].

Formulation of Ultra-Weakly Coordinating Anions (WCAs)

In the isolation of highly reactive, electron-deficient species, teflic acid is used to generate robust WCAs like [Al(OTeF5)4]-. These anions are critical for stabilizing extreme electrophiles—such as perfluorinated tritylium ions or noble gas cations—where conventional triflates or borates would decompose or coordinate [2].

Precision Vacuum-Line Organometallic Synthesis

Due to its high volatility (bp 60 °C) and convenient vapor pressure (53 mbar at 0 °C), teflic acid is uniquely suited for air- and moisture-sensitive organometallic workflows. It can be quantitatively condensed onto frozen reaction mixtures, allowing for precise stoichiometric control without the handling difficulties associated with viscous or high-boiling liquid superacids [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Teflic acid

Dates

Last modified: 07-22-2023

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